Isoniazide-d4

Vue d'ensemble

Description

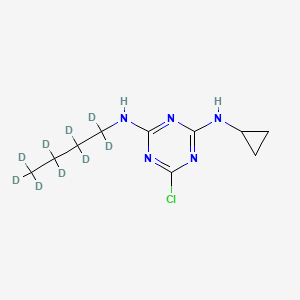

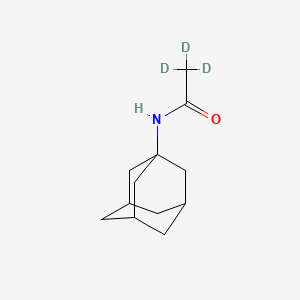

Isoniazid-d4 is a deuterated form of isoniazid, an antibiotic primarily used for the treatment of tuberculosis. The deuterium atoms in isoniazid-d4 replace the hydrogen atoms, which can be useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic research. This compound retains the antibacterial properties of isoniazid, making it a valuable tool in both clinical and research settings.

Applications De Recherche Scientifique

Isoniazid-d4 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and studies involving isotope effects.

Biology: Helps in studying metabolic pathways and enzyme kinetics.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of isoniazid in the body.

Industry: Employed in the development of new drugs and therapeutic agents.

Mécanisme D'action

Target of Action

Isoniazid-d4, a deuterated form of Isoniazid, is primarily active against organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

Isoniazid-d4 is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . The antimicrobial activity of Isoniazid-d4 is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis , which interferes with cell wall synthesis, thereby producing a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .

Biochemical Pathways

The biochemical pathways affected by Isoniazid-d4 are primarily related to the synthesis of mycolic acids, an essential component of the bacterial cell wall . By inhibiting mycolic acid synthesis, Isoniazid-d4 interferes with cell wall synthesis, leading to a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism .

Pharmacokinetics

For its parent compound isoniazid, the estimated absorption rate constant (k a ), oral clearance (cl/f), and apparent volume of distribution (v 2 /f) were reported as 394 ± 044 h −1, 182 ± 245 L⋅h −1, and 568 ± 553 L, respectively . The NAT2 genotypes had different effects on the CL/F and F M .

Result of Action

The result of Isoniazid-d4 action is the inhibition of the growth of Mycobacterium species, specifically M. tuberculosis, M. bovis and M. kansasii . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Analyse Biochimique

Biochemical Properties

Isoniazid-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The drug’s antimicrobial activity is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis . This interaction disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .

Cellular Effects

Isoniazid-d4 has profound effects on various types of cells and cellular processes. It influences cell function by disrupting DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism . It is active against both intracellular and extracellular Mycobacterium tuberculosis .

Molecular Mechanism

The molecular mechanism of Isoniazid-d4 involves its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism .

Temporal Effects in Laboratory Settings

It is known that the organism is most susceptible to Isoniazid-d4 during its logarithmic phase of growth .

Dosage Effects in Animal Models

The effects of Isoniazid-d4 vary with different dosages in animal models. For instance, in a mouse model of pellagra-related nausea induced by feeding mice a low-niacin diet and administering Isoniazid-d4, it was observed that the drug induced pica in mice fed a low-niacin diet .

Metabolic Pathways

Isoniazid-d4 is involved in several metabolic pathways. Enzymatic acylation of Isoniazid-d4 by N-arylaminoacetyl transferases (NATs) reduces the therapeutic effectiveness of the drug . This acetylation represents a major metabolic pathway for Isoniazid-d4 in human beings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of isoniazid-d4 typically involves the introduction of deuterium atoms into the isoniazid molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of isoniazid-d4 follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of deuterium source, are optimized to maximize the efficiency of the deuteration process.

Analyse Des Réactions Chimiques

Types of Reactions: Isoniazid-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: Isoniazid-d4 can be oxidized to form isonicotinic acid.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Isonicotinic acid.

Reduction: Hydrazine derivatives.

Substitution: Various substituted hydrazides.

Comparaison Avec Des Composés Similaires

Isoniazid: The non-deuterated form, widely used in tuberculosis treatment.

Rifampicin: Another first-line antituberculosis drug with a different mechanism of action.

Ethambutol: Used in combination with isoniazid for tuberculosis treatment.

Uniqueness of Isoniazid-d4: The incorporation of deuterium atoms in isoniazid-d4 provides unique advantages in research, such as improved stability and the ability to trace metabolic pathways more accurately. This makes it a valuable tool in both clinical and laboratory settings, offering insights that are not possible with non-deuterated compounds.

Propriétés

IUPAC Name |

2,3,5,6-tetradeuteriopyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXWMOHMRWLFEY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C(=O)NN)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662042 | |

| Record name | (~2~H_4_)Pyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774596-24-6 | |

| Record name | (~2~H_4_)Pyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: Why is Isoniazid-d4 used as an internal standard for Isoniazid quantification in this study?

A: Isoniazid-d4, a deuterated form of Isoniazid, serves as an ideal internal standard due to its similar chemical behavior to the analyte (Isoniazid) during sample preparation and analysis. Using a stable isotope-labeled analog like Isoniazid-d4 helps correct for variability in extraction efficiency, ionization suppression, and other factors that can impact accurate quantification. [] This leads to more reliable and precise measurements of Isoniazid concentrations in serum samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B563085.png)

![3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt](/img/structure/B563089.png)